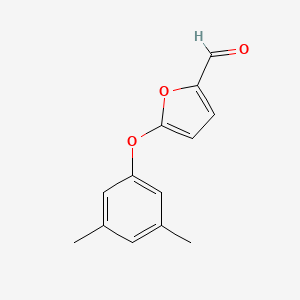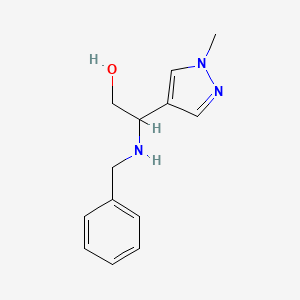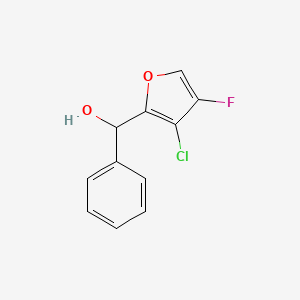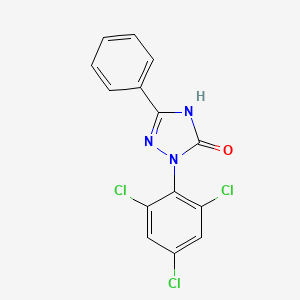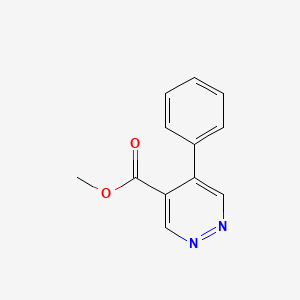
Methyl 5-phenylpyridazine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-phenylpyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazine ring substituted with a phenyl group at the 5-position and a methyl ester group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-phenylpyridazine-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-phenylprop-2-yn-1-ol with hydrazine hydrate in the presence of a catalyst can yield the desired pyridazine derivative. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-phenylpyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The phenyl group or other substituents on the pyridazine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 5-phenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-phenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Methyl 5-phenylpyridazine-4-carboxylate can be compared with other pyridazine derivatives:
Pyridazinone: Similar in structure but contains a keto group instead of an ester group.
Phenylpyridazine: Lacks the ester group, making it less reactive in certain chemical reactions.
Methylpyridazine: Contains a methyl group on the pyridazine ring but lacks the phenyl group.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
methyl 5-phenylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-14-13-7-10(11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
XWABHBPFBQVQTG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=NC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






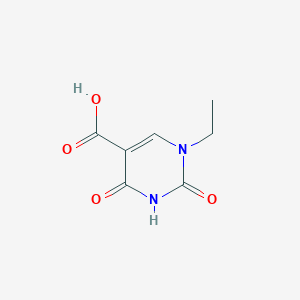
![Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B15059739.png)

